molecular formula C4H10ClNOS B1526092 3-Amino-1lambda4-thiolan-1-one hydrochloride CAS No. 1354957-73-5

3-Amino-1lambda4-thiolan-1-one hydrochloride

Cat. No. B1526092
M. Wt: 155.65 g/mol
InChI Key: XZMMMJCHVCJRNZ-UHFFFAOYSA-N
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Description

3-Amino-1lambda4-thiolan-1-one hydrochloride, also known as AT-125, is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.65 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is 1-oxidotetrahydro-3-thienylamine hydrochloride . The InChI code is 1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H .


Physical And Chemical Properties Analysis

3-Amino-1lambda4-thiolan-1-one hydrochloride is a powder at room temperature . It has a molecular weight of 155.65 .

Scientific Research Applications

Corrosion Inhibition

Thiol-containing compounds, such as 3-amino-1,2,4-triazole-5-thiol, demonstrate significant effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to form a protective film on metal surfaces through strong adsorption highlights their potential in industrial applications to enhance material durability and longevity (Mert et al., 2011).

Biomedical Applications

Amino and sulfonate ending thiol groups play a crucial role in stabilizing gold nanoparticles (AuNPs) for biomedical applications. Their hydrophilic nature and ability to bond with metal surfaces make them suitable for drug delivery and targeted therapy, showcasing the potential of thiol-based compounds in advanced medical treatments (Venditti et al., 2022).

Surface Modification

Thiolation of surfaces, such as polyelectrolyte multilayers, through compounds like 2-iminothiolane, allows for the introduction of sulfhydryl groups, enabling further chemical reactions and modifications. This process is instrumental in creating materials with tailored surface properties for various scientific and technological applications (Madaan et al., 2015).

Fluorescent Probing

Thiol-containing compounds are central to the development of fluorescent probes for detecting biothiols. These probes offer high selectivity and sensitivity, making them invaluable tools in biological and medical research for studying cellular processes and disease mechanisms (Yang et al., 2010).

Environmental Detection

In the context of environmental science, thiol-containing compounds are utilized in the development of sensors for detecting thiophenols in water samples. Their high sensitivity and selectivity towards aromatic thiols over aliphatic thiols demonstrate their utility in monitoring and managing environmental pollutants (Khandare et al., 2016).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-oxothiolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMMMJCHVCJRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1lambda4-thiolan-1-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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